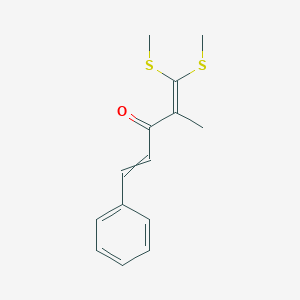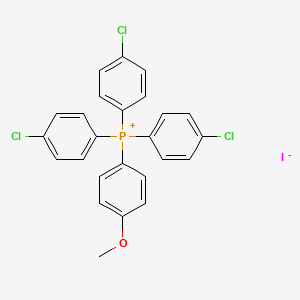
Tris(4-chlorophenyl)(4-methoxyphenyl)phosphanium iodide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tris(4-chlorophenyl)(4-methoxyphenyl)phosphanium iodide is an organophosphorus compound that features a phosphorus atom bonded to three 4-chlorophenyl groups and one 4-methoxyphenyl group, with an iodide counterion
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Tris(4-chlorophenyl)(4-methoxyphenyl)phosphanium iodide typically involves the reaction of tris(4-chlorophenyl)phosphine with 4-methoxyphenyl iodide under specific conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. The process involves heating the reactants in a suitable solvent, such as toluene or dichloromethane, and using a catalyst to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and solvent choice to ensure high yield and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
Tris(4-chlorophenyl)(4-methoxyphenyl)phosphanium iodide can undergo various chemical reactions, including:
Oxidation: The phosphorus center can be oxidized to form phosphine oxides.
Substitution: The compound can participate in nucleophilic substitution reactions, where the iodide ion is replaced by other nucleophiles.
Coordination: It can act as a ligand in coordination chemistry, forming complexes with transition metals.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Substitution: Nucleophiles such as halides, cyanides, and thiolates can be used.
Coordination: Transition metal salts like palladium chloride or platinum chloride are often used.
Major Products Formed
Oxidation: Phosphine oxides.
Substitution: Various substituted phosphonium salts.
Coordination: Metal-phosphine complexes.
Wissenschaftliche Forschungsanwendungen
Tris(4-chlorophenyl)(4-methoxyphenyl)phosphanium iodide has several applications in scientific research:
Chemistry: Used as a ligand in organometallic chemistry and catalysis.
Medicine: Investigated for its potential use in drug development and delivery systems.
Industry: Utilized in the synthesis of advanced materials and as a catalyst in various industrial processes.
Wirkmechanismus
The mechanism of action of Tris(4-chlorophenyl)(4-methoxyphenyl)phosphanium iodide involves its ability to act as a ligand, coordinating with metal centers in catalytic processes. The phosphorus atom’s lone pair of electrons can interact with metal ions, facilitating various chemical transformations. The compound’s unique structure allows it to stabilize reactive intermediates and enhance reaction rates.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tris(4-methoxyphenyl)phosphine: Similar structure but with methoxy groups instead of chlorophenyl groups.
Tris(4-chlorophenyl)phosphine: Lacks the methoxy group, affecting its reactivity and applications.
Triphenylphosphine: A widely used ligand in organometallic chemistry with three phenyl groups.
Uniqueness
Tris(4-chlorophenyl)(4-methoxyphenyl)phosphanium iodide is unique due to the combination of electron-withdrawing chlorophenyl groups and electron-donating methoxyphenyl group. This dual functionality allows for fine-tuning of its electronic properties, making it a versatile ligand in catalysis and other applications.
Eigenschaften
CAS-Nummer |
88257-56-1 |
|---|---|
Molekularformel |
C25H19Cl3IOP |
Molekulargewicht |
599.6 g/mol |
IUPAC-Name |
tris(4-chlorophenyl)-(4-methoxyphenyl)phosphanium;iodide |
InChI |
InChI=1S/C25H19Cl3OP.HI/c1-29-21-8-16-25(17-9-21)30(22-10-2-18(26)3-11-22,23-12-4-19(27)5-13-23)24-14-6-20(28)7-15-24;/h2-17H,1H3;1H/q+1;/p-1 |
InChI-Schlüssel |
XYLPRQSEJSZAQQ-UHFFFAOYSA-M |
Kanonische SMILES |
COC1=CC=C(C=C1)[P+](C2=CC=C(C=C2)Cl)(C3=CC=C(C=C3)Cl)C4=CC=C(C=C4)Cl.[I-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[5-chloro-N-(2-ethoxycarbonyloxyethyl)-2-methoxy-4-[(5-nitro-1,3-thiazol-2-yl)diazenyl]anilino]ethyl ethyl carbonate](/img/structure/B14388297.png)
![1-{[2-(4-Bromophenyl)-3-phenyloxiran-2-yl]methyl}-1H-imidazole](/img/structure/B14388299.png)
silane](/img/structure/B14388309.png)
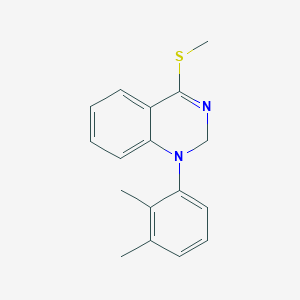
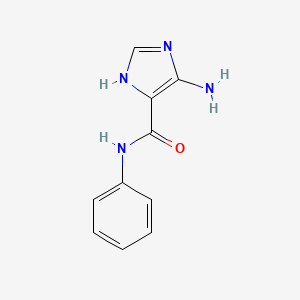
![N-(2-Methylprop-1-en-1-yl)[1,1'-biphenyl]-2-carboxamide](/img/structure/B14388326.png)
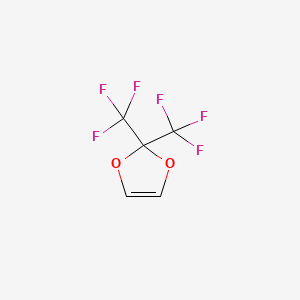
![1,4,5,6,7,7-Hexachlorobicyclo[2.2.1]hept-5-en-2-one](/img/structure/B14388341.png)
![4-[6-(4-Formyloxybutylsulfanylcarbonyl)pyridine-2-carbonyl]sulfanylbutyl formate](/img/structure/B14388347.png)

silane](/img/structure/B14388359.png)
![Bis{3-carbamoyl-1-[3-(1H-indol-3-yl)propyl]pyridin-1-ium} sulfate](/img/structure/B14388376.png)
